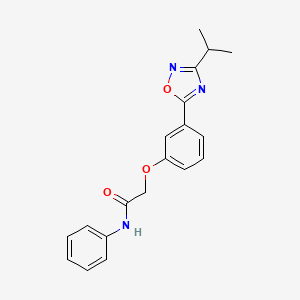
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BMA-10 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BMA-10 is not fully understood. However, studies have shown that BMA-10 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMA-10 can also activate certain signaling pathways that are involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
BMA-10 has been shown to have various biochemical and physiological effects. Studies have shown that BMA-10 can inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve cognitive function. BMA-10 has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMA-10 in lab experiments is its potential application in various fields, including cancer research and neurodegenerative disorders. BMA-10 is also relatively easy to synthesize using different methods. However, one of the limitations of using BMA-10 in lab experiments is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
For the study of BMA-10 include the development of more efficient synthesis methods and the study of its mechanism of action in various diseases and disorders.
Synthesemethoden
BMA-10 can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-hydroxy-7-methylquinoline and N-butyl-N-bromoacetamide in the presence of a base. The reaction yields BMA-10 as a white solid. Another method involves the reaction between N-butyl-N-chloroacetamide and 2-hydroxy-7-methylquinoline in the presence of a base. This method also yields BMA-10 as a white solid.
Wissenschaftliche Forschungsanwendungen
BMA-10 has been extensively studied in scientific research due to its potential application in various fields. One of the most significant applications of BMA-10 is in the field of cancer research. Studies have shown that BMA-10 has anti-cancer properties and can inhibit the growth of cancer cells. BMA-10 has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that BMA-10 can protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-8-19(13(3)20)11-15-10-14-7-6-12(2)9-16(14)18-17(15)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMHIVWTFLQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

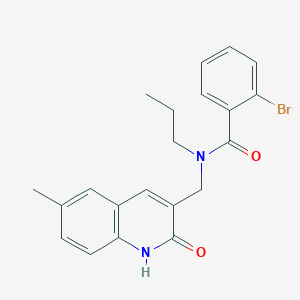
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)

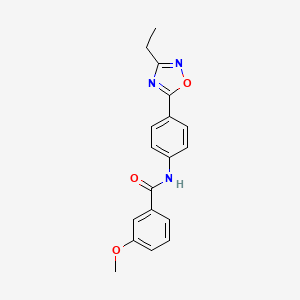

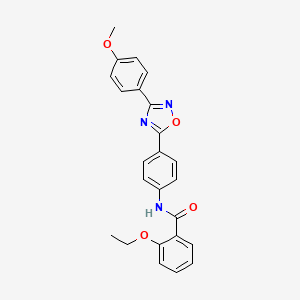

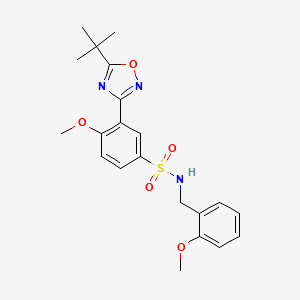
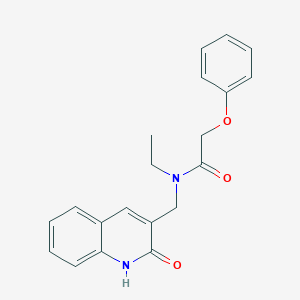
![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
